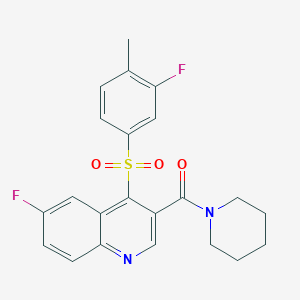

6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Description

This quinoline derivative features a trifunctional scaffold:

- 6-Fluoro substituent: Enhances metabolic stability and bioavailability by reducing oxidative metabolism .

- 4-(3-Fluoro-4-methylbenzenesulfonyl) moiety: A sulfonamide group that may enhance solubility and enable interactions with hydrophobic enzyme pockets .

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the precedent of sulfonamide-quinoline hybrids .

Properties

IUPAC Name |

[6-fluoro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O3S/c1-14-5-7-16(12-19(14)24)30(28,29)21-17-11-15(23)6-8-20(17)25-13-18(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYRJGYTTDFRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds, sulfonyl chlorides, and piperidine derivatives. Common synthetic routes may involve:

Nucleophilic Substitution: Introduction of fluorine atoms through nucleophilic substitution reactions.

Sulfonylation: Reaction of aromatic compounds with sulfonyl chlorides to introduce the sulfonyl group.

Amidation: Formation of the piperidine-1-carbonyl group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Observations :

Key Observations :

Key Observations :

- The target compound’s dual fluorination and sulfonamide groups position it as a more potent kinase inhibitor than non-fluorinated analogs .

- The piperidine-carbonyl group may confer superior CNS penetration compared to ’s piperazinyl-thiazeto system, which prioritizes solubility for antibacterial action.

Biological Activity

The compound 6-Fluoro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C19H19F2N3O2S

- Molecular Weight: 393.44 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the following areas:

1. Anticancer Activity

- Studies have shown that derivatives of quinoline compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival.

2. Neuroprotective Effects

- The piperidine moiety present in the compound is associated with neuroprotective properties. Research suggests that compounds containing piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of NF-kB | |

| Neuroprotection | AChE and BuChE inhibition | |

| Antimicrobial | Potential antibacterial activity |

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, including breast and lung cancer models, the compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to its ability to disrupt cell cycle progression and enhance apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Properties

A comparative study assessed the neuroprotective effects of this compound against known AChE inhibitors. Results indicated that it not only inhibited AChE but also exhibited antioxidant properties, contributing to its potential in treating Alzheimer's disease.

Detailed Research Findings

Anticancer Mechanisms:

Recent findings indicate that quinoline derivatives can modulate several pathways critical for cancer cell survival. The compound's ability to inhibit NF-kB signaling has been particularly noted, which is crucial for regulating inflammation and cell proliferation in tumors.

Neuroprotective Mechanisms:

The incorporation of piperidine enhances the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets. This is significant in developing treatments for neurodegenerative disorders.

Q & A

Q. Methodological Solutions :

- Biochemical vs. Cellular Assays : Compare purified kinase X activity (IC50) with cellular phosphorylation levels (e.g., Western blot) to distinguish direct inhibition from off-target effects .

- Structure-Activity Relationship (SAR) Studies : Introduce methyl or methoxy groups at position 7 of the quinoline to modulate steric effects and validate target engagement .

Basic: Which spectroscopic techniques are essential for characterizing intermediates during synthesis?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotope patterns .

- IR Spectroscopy : Identifies carbonyl stretches (e.g., piperidine-1-carbonyl at ~1680 cm⁻¹) .

Advanced: How do fluorine atoms at positions 6 and 3 (sulfonyl group) affect the compound’s pharmacokinetics and target selectivity?

- Lipophilicity : Fluorine at position 6 increases logP, enhancing membrane permeability but risking higher plasma protein binding .

- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life .

- Target Selectivity : The 3-fluoro-4-methylbenzenesulfonyl group may favor interactions with sulfonamide-binding pockets in carbonic anhydrases or tyrosine kinases, while the piperidine carbonyl could engage hydrogen bonds in protease active sites .

Q. Validation Methods :

- Plasma Stability Assays : Incubate with liver microsomes to assess metabolic degradation .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinase X) to map binding interactions .

Advanced: What computational approaches predict the compound’s potential off-target effects in neurological disease models?

- Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL to identify off-targets (e.g., serotonin receptors) .

- Machine Learning : Train models on fluorinated quinolines with known blood-brain barrier (BBB) penetration data to predict CNS activity .

- Molecular Dynamics (MD) Simulations : Simulate binding to secondary targets (e.g., hERG channels) to assess cardiac toxicity risks .

Basic: What are the documented biological applications of structurally similar fluorinated quinolines?

- Antimicrobials : Fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase .

- Kinase Inhibitors : 4-(Aryl)sulfonyl quinolines inhibit VEGF receptors in cancer models .

- Neuroprotectants : Piperidine-substituted quinolines modulate acetylcholine esterase in Alzheimer’s research .

Advanced: How can researchers validate the role of the piperidine-1-carbonyl group in enhancing blood-brain barrier (BBB) penetration?

- In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios .

- Proteolysis Studies : Replace the piperidine carbonyl with a methylene group and compare metabolic stability in brain homogenates .

- PET Imaging : Radiolabel the compound (e.g., with ¹⁸F) and track brain uptake in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.